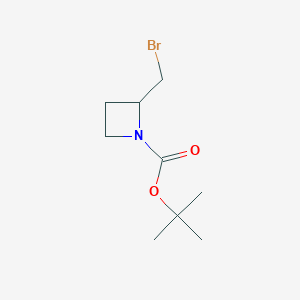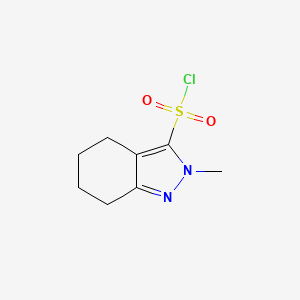![molecular formula C9H11N3 B1449997 (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 518064-47-6](/img/structure/B1449997.png)
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
説明
“(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine” is a heterocyclic amine. It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound isNCC1=CN2C(C(C)=CC=C2)=N1 . This provides a text representation of the compound’s structure. Physical And Chemical Properties Analysis
“this compound” is a solid . Its molecular weight is 161.2 g/mol .科学的研究の応用
Catalytic Activity in Organic Synthesis
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine has been utilized in the synthesis of palladium (Pd) complexes with ONN pincer ligand. These complexes, including ligand types like benzimidazole and pyridine, have shown excellent catalytic activity, particularly in the Suzuki-Miyaura reaction, an important type of cross-coupling reaction in organic chemistry. This highlights the compound's significance in facilitating complex organic synthesis processes (Shukla et al., 2021).
Potential in Anticonvulsant Applications
Research has also explored the potential anticonvulsant properties of derivatives of this compound. Novel Schiff bases of 3-aminomethyl pyridine, which is structurally related to the compound , have been synthesized and shown to offer seizure protection in various models, indicating potential therapeutic applications in the field of neurology and epilepsy treatment (Pandey & Srivastava, 2011).
Role in Cytotoxic and CDK Inhibitor Activities
Further research includes the synthesis of 2-methylimidazo[1,2-a]pyridine-substituted 2-aminopyrimidines derivatives, which have demonstrated notable cytotoxic activity and CDK inhibitor activity. These compounds, with variations like quinolin-4-yl substitution, have shown effectiveness and selectivity, potentially indicating applications in cancer research and treatment (Vilchis-Reyes et al., 2010).
Photocytotoxic Properties in Medical Imaging
Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methanamine, a related compound, have been synthesized and shown to possess photocytotoxic properties. These complexes display notable photocytotoxicity in red light and have been used for cellular imaging, indicating their potential application in medical diagnostics and treatment strategies (Basu et al., 2014).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for various biological activities. This includes studies on antiulcer drugs, where these derivatives have demonstrated significant antisecretory and cytoprotective activities, suggesting their potential as histamine H2-receptor antagonists (Katsura et al., 1992).
Safety and Hazards
特性
IUPAC Name |
(8-methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-2-4-12-6-8(5-10)11-9(7)12/h2-4,6H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCVHNHCTCEWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651036 | |
| Record name | 1-(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
518064-47-6 | |
| Record name | 1-(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1449921.png)



![Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449929.png)






